Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro-
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Overview
Description
Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- is a nitrogen-containing heterocyclic compound. It belongs to the class of quinolones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its octahydroquinoline core structure, which is functionalized with a 3-dimethylaminopropyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of chiral thiourea catalysts to facilitate the stereospecific reaction of 4-hydroxy-2(1H)-quinolinones with (E)-2-bromo-2-nitrostyrene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells . The compound’s ability to bind to and modulate the activity of these targets underlies its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar quinoline core structure but differ in their functional groups and substitution patterns.
4-Hydroxy-2-quinolones: These derivatives have a hydroxyl group at the 4-position and exhibit distinct biological activities.
Uniqueness
Quinolin-4-one, 1-(3-dimethylaminopropyl)-octahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its octahydroquinoline core and the presence of the 3-dimethylaminopropyl group contribute to its versatility and potential in various applications.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-15(2)9-5-10-16-11-8-14(17)12-6-3-4-7-13(12)16/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHMZCPDNZTCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCC(=O)C2C1CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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